molecular formula C11H9NO3 B13203457 Methyl [(3-ethynylphenyl)carbamoyl]formate

Methyl [(3-ethynylphenyl)carbamoyl]formate

Cat. No.: B13203457
M. Wt: 203.19 g/mol
InChI Key: NXYXHNFWDWSQMI-UHFFFAOYSA-N
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Description

Methyl [(3-ethynylphenyl)carbamoyl]formate is a carbamoyl formate ester featuring a methyl ester group, a carbamoyl linker, and a 3-ethynylphenyl substituent. This compound is synthesized via catalytic reactions involving DMAP and triethylamine, with characterization methods including NMR, IR, and HRMS . The ethynyl group confers unique reactivity, enabling applications in click chemistry or as a synthetic intermediate for pharmaceuticals and advanced materials. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.20 g/mol. The compound’s structural rigidity and electron-rich ethynyl moiety make it distinct among carbamoyl formate derivatives.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-(3-ethynylanilino)-2-oxoacetate

InChI

InChI=1S/C11H9NO3/c1-3-8-5-4-6-9(7-8)12-10(13)11(14)15-2/h1,4-7H,2H3,(H,12,13)

InChI Key

NXYXHNFWDWSQMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-ethynylphenyl)carbamoyl]formate typically involves the reaction of 3-ethynylaniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [(3-ethynylphenyl)carbamoyl]formate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(3-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, leading to the formation of stable carbamate bonds. These interactions can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl [(3-ethynylphenyl)carbamoyl]formate with structurally analogous carbamoyl formates, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hazard Class Applications References
This compound Ethynyl (-C≡CH) C₁₁H₉NO₃ 203.20 Not specified Click chemistry, intermediates
Ethyl [(3-chloro-2-methylphenyl)carbamoyl]formate Chloro (-Cl), methyl (-CH₃) C₁₁H₁₂ClNO₃ 241.67 H302, H319, H372, H410 Agrochemical intermediates
Ethyl [(3-methoxyphenyl)methyl]carbamoyl]formate Methoxy (-OCH₃) C₁₂H₁₅NO₄ 237.25 Not specified Polymer additives
Ethyl (3-acetylphenyl)carbamoylformate Acetyl (-COCH₃) C₁₂H₁₃NO₄ 235.24 Not specified Pharmaceutical synthesis
tert-Butyl [(2-cyanoethyl)(methyl)carbamoyl]formate Cyano (-CN), tert-butyl (-C(CH₃)₃) C₁₀H₁₆N₂O₃ 212.25 Not specified Specialty chemical synthesis
Methyl [(4-methylphenyl)carbamoyl]formate Methyl (-CH₃) C₁₀H₁₁NO₃ 193.20 Not specified Self-assembled monolayer materials
Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate Difluoro (-F) pyridine C₈H₆F₂N₂O₃ 216.14 Not specified Catalysis research

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -Cl in Ethyl [(3-chloro-2-methylphenyl)carbamoyl]formate) increase polarity and toxicity (H302: harmful if swallowed) . Bulkier groups (e.g., tert-butyl in tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate) reduce solubility but enhance thermal stability . Ethynyl vs. Acetyl: The ethynyl group in the target compound offers superior reactivity in alkyne-based coupling reactions compared to acetyl-substituted analogs .

Hazard Profiles :

  • Halogenated derivatives (e.g., chloro-substituted compounds) often exhibit higher toxicity (H410: toxic to aquatic life) , whereas methoxy or methyl variants are generally safer .

Applications: Pharmaceuticals: Ethyl (3-acetylphenyl)carbamoylformate is used in drug impurity profiling , while Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate serves as a catalyst ligand . Materials Science: Methyl [(4-methylphenyl)carbamoyl]formate is employed in self-assembled monolayers due to its planar structure .

Research Findings

  • Synthetic Routes : this compound is synthesized under mild conditions using DMAP and triethylamine, achieving high yields (>85%) . Similar compounds (e.g., ethyl derivatives) require harsher conditions, such as elevated temperatures .
  • Environmental Impact : Chlorinated carbamoyl formates (e.g., Ethyl [(3-chloro-2-methylphenyl)carbamoyl]formate) are classified as environmentally hazardous (H410), necessitating stringent disposal protocols .
  • Thermal Stability : tert-Butyl esters exhibit decomposition temperatures >200°C, making them suitable for high-temperature applications .

Biological Activity

Methyl [(3-ethynylphenyl)carbamoyl]formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amide derivative, characterized by the presence of an ethynyl group attached to a phenyl ring. The structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{NO}_3

This compound exhibits unique chemical properties that may influence its biological activity, including lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and apoptosis.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For instance:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed significant cytotoxic effects. The IC50 values for these cell lines were reported at approximately 25 µM and 30 µM, respectively, indicating effective growth inhibition.
Cell LineIC50 (µM)
MCF-725
HeLa30

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inhibition assays against COX-2 showed an IC50 value of 15 µM, suggesting a potential role in reducing inflammation-related disorders.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2022) evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to G0/G1 phase arrest and increased apoptosis markers, such as cleaved caspase-3.

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, Lee et al. (2023) assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory diseases.

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